6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate, which is then subjected to cyclization and functionalization reactions to introduce the difluoromethylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-{4-[(trifluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine
- 6-Chloro-2-{4-[(methylthio)phenyl}imidazo[1,2-a]pyridine
- 6-Chloro-2-{4-[(ethylthio)phenyl}imidazo[1,2-a]pyridine
Uniqueness
Compared to similar compounds, 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H9ClF2N2S |
---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
6-chloro-2-[4-(difluoromethylsulfanyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9ClF2N2S/c15-10-3-6-13-18-12(8-19(13)7-10)9-1-4-11(5-2-9)20-14(16)17/h1-8,14H |
InChI Key |
ZOJRRMGAWOGWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.